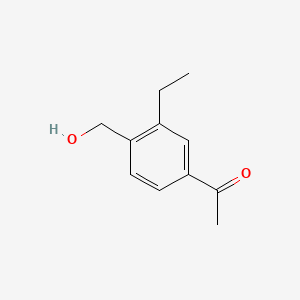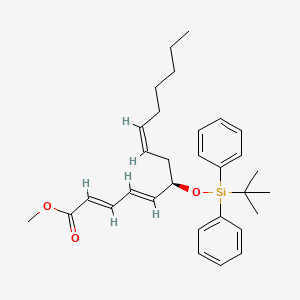
1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone
Descripción general
Descripción
1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone is an organic compound with the molecular formula C11H14O2. It is a colorless to pale yellow liquid with a strong fragrance. This compound is used as an intermediate in organic synthesis and pharmaceutical production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone can be synthesized through a multi-step process starting from 2-ethylbenzenamine. The synthetic route involves the following steps :
Amino Protection and Bromination: 2-ethylbenzenamine undergoes amino protection followed by bromination.
Deprotection and Iodination: The protected amino group is deprotected, and the compound is iodinated to form 1-iodo-4-bromo-2-ethylbenzene.
Grignard Reaction and Aldehyde Formation: The iodinated compound undergoes a Grignard reaction to form 4-bromo-2-ethylbenzyl alcohol.
Hydroxyl Protection and Grignard Reaction: The hydroxyl group is protected, followed by another Grignard reaction and acetylation.
Deprotection: The final step involves deprotection to yield this compound.
The overall yield of this process is approximately 50.9%, with a gas chromatography purity of 98.3% .
Industrial Production Methods
Industrial production methods for this compound typically involve similar multi-step synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
Oxidation: 3-Ethyl-4-(carboxymethyl)phenyl)ethanone.
Reduction: 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical agents.
Industry: It is employed in the production of fragrances and flavoring agents due to its strong aroma.
Mecanismo De Acción
The mechanism of action of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carbonyl groups play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo nucleophilic attacks, making it a versatile intermediate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methyl-4-(hydroxymethyl)phenyl)ethanone: Similar structure but with a methyl group instead of an ethyl group.
1-(3-Ethyl-4-(methoxymethyl)phenyl)ethanone: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone is unique due to its specific combination of ethyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized organic compounds and pharmaceuticals .
Propiedades
IUPAC Name |
1-[3-ethyl-4-(hydroxymethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-9-6-10(8(2)13)4-5-11(9)7-12/h4-6,12H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOSVSMWAUFYMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017138 | |
| Record name | 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378888-43-7 | |
| Record name | 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-ethyl-4-(hydroxymethyl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-[3-Ethyl-4-(hydroxymethyl)phenyl]ethanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV5R5W7HYC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-dihydro-1H-cyclopenta[b]quinoxalin-5-ol](/img/structure/B568575.png)

![[1,3]Dioxolo[4,5-f][1,4]diazocine](/img/structure/B568587.png)


